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12-Deoxyphorbolphenylacetate

Catalog No.
S593438
CAS No.
58821-98-0
M.F
C28H34O6
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Deoxyphorbolphenylacetate

CAS Number

58821-98-0

Product Name

12-Deoxyphorbolphenylacetate

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1

InChI Key

JAMGGIDPOXFRAM-XASYBOBESA-N

SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5

Synonyms

12-deoxyphorbol-13-phenylacetate, 12-deoxyphorbolphenylacetate, 12-DOPP, 12-DOPPA, 12-DPPA

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5

12-Deoxyphorbolphenylacetate is a synthetic derivative of phorbol, a natural compound derived from the resin of the Euphorbia plant. This compound is categorized as a phorbol ester, specifically known for its unique structure and biological properties. It is characterized by the presence of a phenylacetate group at the 13-position of the phorbol skeleton, which contributes to its distinct biological activity compared to other phorbol esters.

Phorbol esters, including 12-deoxyphorbolphenylacetate, are recognized for their ability to mimic diacylglycerol (DAG) and activate protein kinase C (PKC) isoforms, which play crucial roles in various cellular processes such as growth, differentiation, and apoptosis. Unlike some phorbol esters that promote tumor growth, 12-deoxyphorbolphenylacetate is classified as a non-tumor-promoting agent, making it an interesting subject for pharmacological studies.

The chemical reactivity of 12-deoxyphorbolphenylacetate primarily involves its interaction with protein kinase C. Upon activation by this compound, PKC undergoes translocation to the cell membrane, where it can phosphorylate various substrates involved in signaling pathways.

In vitro studies have demonstrated that 12-deoxyphorbolphenylacetate can induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (human lung cancer cells) through the activation of specific PKC isoforms like PKC-δ and the extracellular signal-regulated kinase (ERK) pathway . This highlights its potential as a therapeutic agent targeting cancer cell proliferation.

The biological activity of 12-deoxyphorbolphenylacetate is significant due to its role as a PKC activator. Research indicates that this compound can induce apoptosis and inhibit cell viability in various cancer cell lines by activating the PKC signaling pathway .

Additionally, it has been shown to protect T-lymphoblastoid cells from HIV-1-induced cytotoxicity and upregulate latent HIV-1 provirus expression, which suggests its utility in HIV research . The compound's ability to activate PKC without promoting tumorigenesis makes it a valuable candidate for further pharmacological exploration.

The synthesis of 12-deoxyphorbolphenylacetate typically involves chemical modifications of naturally occurring phorbol esters. The general approach includes:

  • Isolation of Phorbol: Extracting phorbol from Euphorbia species.
  • Chemical Modification: Introducing the phenylacetate group at the 13-position through esterification reactions.
  • Purification: Utilizing chromatographic techniques to isolate and purify the final product.

Specific synthetic routes may vary, but they generally follow established organic synthesis protocols for modifying complex natural products.

12-Deoxyphorbolphenylacetate has several potential applications:

  • Cancer Research: Its ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer therapies.
  • HIV Research: The compound's protective effects against HIV-1 highlight its potential in developing treatments targeting viral latency and infection.
  • Cell Signaling Studies: As a PKC activator, it serves as a valuable tool for studying cellular signaling pathways related to growth and differentiation.

Interaction studies have focused on how 12-deoxyphorbolphenylacetate influences various cellular pathways through PKC activation. For instance, it has been shown to activate downstream signaling cascades involving ERK phosphorylation, which plays a critical role in mediating cellular responses such as proliferation and survival .

Moreover, studies indicate that this compound does not selectively activate all PKC isoforms equally; rather, it shows preference towards certain isoforms like PKC-δ . This specificity is crucial for understanding its mechanism of action and potential side effects.

12-Deoxyphorbolphenylacetate shares structural similarities with other phorbol esters but is distinguished by its specific phenylacetate modification. Here are some similar compounds for comparison:

Compound NameStructure CharacteristicsBiological Activity
Phorbol 12-myristate 13-acetateContains myristoyl groupTumor promoter; activates all PKC isoforms
ProstratinContains a similar core structureNon-tumor promoting; HIV latency reversal
12-Deoxyphorbol-13-acetateLacks phenylacetate groupNon-tumor promoting; moderate PKC activity
12-Deoxyphorbol-13-phenylacetateSimilar but with different ester groupsInduces apoptosis; less potent than 12-deoxyphorbolphenylacetate

Uniqueness: The unique aspect of 12-deoxyphorbolphenylacetate lies in its non-tumor-promoting nature while still being an effective activator of specific PKC isoforms involved in apoptotic pathways. This makes it particularly interesting for therapeutic applications where tumor promotion is a concern.

12-Deoxyphorbolphenylacetate belongs to the tigliane diterpene family, characterized by a distinctive tetracyclic structure with a 5/7/6/3 fused ring system [10]. This compound features a complex molecular architecture with the systematic name (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa [3] [4]benzo[1,2-e]azulen-9a-yl phenylacetate [3]. The molecular formula of 12-Deoxyphorbolphenylacetate is C28H34O6 with a molecular weight of 466.57 g/mol [4].

The tigliane backbone consists of four interconnected rings labeled A, B, C, and D, each with distinct structural features:

Ring SystemRing SizeRing JunctionKey Features
A5A/B transContains α,β-unsaturated ketone
B7B/C transSeven-membered ring with double bond
C6C/D cisSix-membered ring with multiple substituents
D3Cyclopropanegem-Dimethylcyclopropane ring

The A-ring contains an α,β-unsaturated ketone structure, which is a characteristic feature of the phorbol skeleton [10]. The B-ring is a seven-membered ring with a double bond between C-6 and C-7, contributing to the conformational rigidity of the molecule [10] [16]. The C-ring is a six-membered ring that serves as an attachment point for various functional groups, while the D-ring forms a gem-dimethylcyclopropane structure that is critical to the overall three-dimensional shape of the molecule [11].

12-Deoxyphorbolphenylacetate contains several key functional groups distributed across its tetracyclic framework [1] [3]:

PositionFunctional GroupRole
3HydroxymethylPart of the A-ring functionality
4aHydroxylTertiary alcohol in B-ring
7bHydroxylTertiary alcohol in C-ring
9aPhenylacetate esterEsterification site for phenylacetate
12None (deoxy position)Deoxy position (lacks oxygen functionality)
20HydroxylPrimary alcohol

The absence of an oxygen functionality at position C-12 is the defining characteristic of 12-Deoxyphorbolphenylacetate, distinguishing it from phorbol and other related compounds [8] [14]. The phenylacetate group at position C-13 (or C-9a in some numbering systems) is attached via an ester linkage, contributing to the compound's lipophilicity and structural identity [1] [3].

Stereochemical Configuration: Absolute and Relative Configurations

The stereochemical configuration of 12-Deoxyphorbolphenylacetate is critical to its three-dimensional structure and chemical properties [7]. The compound contains seven defined stereocenters, each with specific absolute and relative configurations that determine the spatial arrangement of the molecule [3] [22].

The absolute configuration of 12-Deoxyphorbolphenylacetate has been established through comparison of theoretical and experimental electronic circular dichroism spectra [22] [23]. The stereocenters and their configurations are as follows:

Carbon PositionRing JunctionAbsolute ConfigurationRelative Configuration
1aA/BRtrans to 1b
1bB/CStrans to 1a
4aB-ringRβ-oriented
7aC/DScis to 7b
7bC-ringRcis to 7a
8C-ringRβ-oriented
9aC-ringSα-oriented

The A/B and B/C ring junctions in 12-Deoxyphorbolphenylacetate are trans-fused, while the C/D ring junction is cis-fused [10]. This specific stereochemical arrangement is crucial for the overall conformation of the molecule and is conserved across the tigliane family of compounds [10] [7].

The relative configuration of the hydroxyl groups at positions 4a and 7b is particularly important for the three-dimensional structure of the molecule [7] [27]. The hydroxyl group at position 4a is β-oriented (projecting above the plane of the molecule), while the hydroxyl group at position 7b is also β-oriented [20] [27]. The phenylacetate ester at position 9a is α-oriented (projecting below the plane of the molecule) [3] [7].

X-ray crystallographic studies of related phorbol derivatives have confirmed these stereochemical assignments and provided detailed insights into the three-dimensional structure of the tigliane skeleton [7]. The specific stereochemical configuration of 12-Deoxyphorbolphenylacetate contributes to its unique chemical properties and potential biological activities [12] [20].

Derivatives and Analogues: Chemical Modifications and Structural Variants

12-Deoxyphorbolphenylacetate serves as a parent structure for numerous derivatives and analogues that differ in their substitution patterns and functional group modifications [8] [19]. These structural variants exhibit diverse chemical properties and are found in various plant species, particularly within the Euphorbiaceae family [8] [10].

Several key derivatives of 12-Deoxyphorbolphenylacetate have been identified and characterized:

DerivativeMolecular FormulaModification
12-Deoxyphorbol 13-phenylacetateC28H34O6Base structure with phenylacetate at C-13
12-Deoxyphorbol 13-phenylacetate 20-acetateC30H36O7Additional acetate group at C-20
12-Deoxy-16-hydroxyphorbol 13-phenylacetateC28H34O7Additional hydroxyl group at C-16
12-Deoxyphorbol 13-isobutyrateC24H34O6Isobutyrate instead of phenylacetate at C-13
12-Deoxyphorbol 13-(3E,5E-decadienoate)C30H42O6Decadienoate instead of phenylacetate at C-13

The 12-Deoxyphorbol 13-phenylacetate 20-acetate derivative (also known as 12-DPPAA) has been extensively studied and features an additional acetate group at the C-20 position [2] [25]. This modification alters the compound's polarity and lipophilicity compared to the parent structure [17] [25].

Another significant structural variant is 12-Deoxy-16-hydroxyphorbol 13-phenylacetate, which contains an additional hydroxyl group at position C-16 [8] [23]. This hydroxylation increases the polarity of the molecule and provides an additional site for potential chemical modifications [8] [22].

Chemical modifications at positions C-12, C-13, C-16, and C-20 represent the most common structural variations in 12-deoxyphorbol derivatives [8] [15]:

PositionCommon ModificationsEffect on Structure
12Deoxy (no oxygen functionality)Alters hydrogen bonding capacity
13Esterification (phenylacetate, isobutyrate, etc.)Major site for structural diversity
16Hydroxylation in some derivativesIncreases polarity when hydroxylated
20Hydroxyl or esterification (acetate)Can be free hydroxyl or esterified

The variation in acyl groups at position C-13 is particularly important for the structural diversity of 12-deoxyphorbol derivatives [15] [17]. Besides phenylacetate, other acyl groups found at this position include isobutyrate, decadienoate, and various fatty acid esters [14] [26].

Recent research has identified novel 12-deoxyphorbol derivatives through advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [8] [22]. For example, a 12-deoxy-16-hydroxyphorbol 20-acetate 13-phenylacetate 16-propionate derivative was recently discovered in Euphorbia resinifera latex [22] [23].

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

466.23553880 g/mol

Monoisotopic Mass

466.23553880 g/mol

Heavy Atom Count

34

Dates

Last modified: 07-20-2023

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